Cas no 1443336-31-9 (3,5-Difluoro-4-iso-pentoxybenzoyl chloride)
3,5-Difluoro-4-iso-pentoxybenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3,5-Difluoro-4-iso-pentoxybenzoyl chloride
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- MDL: MFCD22372962
- Inchi: 1S/C12H13ClF2O2/c1-7(2)3-4-17-11-9(14)5-8(12(13)16)6-10(11)15/h5-7H,3-4H2,1-2H3
- InChI Key: DQLKPQKQBHGLEZ-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)C1=CC(F)=C(OCCC(C)C)C(F)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
3,5-Difluoro-4-iso-pentoxybenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428575-1 g |
3,5-Difluoro-4-iso-pentoxybenzoyl chloride |
1443336-31-9 | 1g |
€610.80 | 2023-06-16 | ||
| abcr | AB428575-5 g |
3,5-Difluoro-4-iso-pentoxybenzoyl chloride |
1443336-31-9 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB428575-1g |
3,5-Difluoro-4-iso-pentoxybenzoyl chloride; . |
1443336-31-9 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB428575-5g |
3,5-Difluoro-4-iso-pentoxybenzoyl chloride |
1443336-31-9 | 5g |
€1373.40 | 2023-09-04 |
3,5-Difluoro-4-iso-pentoxybenzoyl chloride Suppliers
3,5-Difluoro-4-iso-pentoxybenzoyl chloride Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3,5-Difluoro-4-iso-pentoxybenzoyl chloride
3,5-Difluoro-4-iso-pentoxybenzoyl Chloride: A Comprehensive Overview
The compound 3,5-Difluoro-4-iso-pentoxybenzoyl Chloride (CAS No. 1443336-31-9) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry, agrochemistry, and materials science. This compound is characterized by its unique structure, which includes a benzoyl chloride moiety substituted with fluoro and iso-pentoxy groups at specific positions. The benzoyl chloride functional group is known for its reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.
Recent studies have highlighted the potential of 3,5-Difluoro-4-iso-pentoxybenzoyl Chloride in the development of novel drug delivery systems. Researchers have explored its ability to form stable amides with amino acids and peptides, which can enhance the bioavailability of therapeutic agents. This property has led to its consideration in the design of prodrugs, where the chloride group can be selectively replaced by a biologically active moiety under specific conditions.
In the context of agrochemistry, 3,5-Difluoro-4-iso-pentoxybenzoyl Chloride has been investigated as a precursor for herbicides and fungicides. Its iso-pentoxy group contributes to its lipophilicity, which enhances its ability to penetrate plant tissues. Additionally, the fluoro substituents at positions 3 and 5 impart electronic effects that can modulate the compound's reactivity and selectivity towards specific enzymatic targets.
From a materials science perspective, this compound has shown promise as a building block for advanced polymers and coatings. The benzoyl chloride group can undergo polymerization reactions to form high-performance materials with tailored properties such as thermal stability and mechanical strength. Recent advancements in click chemistry have further expanded its utility in constructing complex molecular architectures.
The synthesis of 3,5-Difluoro-4-iso-pentoxybenzoyl Chloride typically involves multi-step processes that require precise control over reaction conditions. Key steps include the introduction of fluoro groups via electrophilic substitution and the installation of the iso-pentoxy group through nucleophilic aromatic substitution. These reactions are often optimized using modern catalytic systems to improve yield and selectivity.
Despite its numerous applications, the handling of 3,5-Difluoro-4-iso-pentoxybenzoyl Chloride requires careful consideration due to its reactive nature. Safety protocols must be adhered to during storage and manipulation to prevent unwanted side reactions or exposure risks.
In conclusion, 3,5-Difluoro-4-iso-pentoxybenzoyl Chloride stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in pharmaceuticals, agriculture, and materials science. As ongoing research continues to uncover new potentials for this compound, its role in advancing these fields is expected to grow significantly.
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